molecular formula C19H14FN3O4S B12473435 (5E)-5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12473435
M. Wt: 399.4 g/mol
InChI Key: KCCAFVZKQVRRIY-UHFFFAOYSA-N
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Description

The compound (5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and a diazinane ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the fluorophenyl group, and the construction of the diazinane ring. Common synthetic routes may involve:

    Formation of Benzodioxole Moiety: This step often involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Construction of Diazinane Ring: The diazinane ring is typically formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[(2H-1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14FN3O4S

Molecular Weight

399.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H14FN3O4S/c20-13-3-1-2-4-14(13)23-18(25)12(17(24)22-19(23)28)9-21-8-11-5-6-15-16(7-11)27-10-26-15/h1-7,9,25H,8,10H2,(H,22,24,28)

InChI Key

KCCAFVZKQVRRIY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4F)O

Origin of Product

United States

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